

Zavolosotine (CRN04777): A Technical Overview of its Mechanism of Action in Congenital Hyperinsulinism

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Compound of Interest		
Compound Name:	Zavolosotine	
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Executive Summary

Zavolosotine (formerly CRN04777) is an orally bioavailable, nonpeptide, selective somatostatin receptor type 5 (SST5) agonist that was under investigation by Crinetics Pharmaceuticals for the treatment of congenital hyperinsulinism (HI). Congenital hyperinsulinism is a rare genetic disorder characterized by dysregulated insulin secretion from pancreatic β-cells, leading to persistent and often severe hypoglycemia. Zavolosotine was designed to address the underlying pathophysiology of HI by directly inhibiting insulin secretion, irrespective of the specific genetic mutation. Preclinical and early clinical studies demonstrated promising pharmacologic proof-of-concept, with zavolosotine effectively suppressing basal and stimulated insulin secretion. However, in August 2023, Crinetics Pharmaceuticals announced the discontinuation of the zavolosotine development program due to findings in nonclinical studies that diminished the anticipated therapeutic margins. This guide provides a detailed technical overview of zavolosotine's mechanism of action, summarizing the available quantitative data, outlining key experimental protocols, and visualizing the relevant biological pathways.

Introduction to Congenital Hyperinsulinism



Congenital hyperinsulinism (HI) is the most common cause of persistent hypoglycemia in neonates and infants. The disorder arises from mutations in genes that regulate insulin secretion from pancreatic β -cells. The most common and severe forms of HI are caused by inactivating mutations in the genes ABCC8 and KCNJ11, which encode the SUR1 and Kir6.2 subunits of the ATP-sensitive potassium (KATP) channel, respectively. These mutations lead to a decoupling of insulin secretion from blood glucose levels, resulting in inappropriate insulin release even in the presence of profound hypoglycemia. This persistent hyperinsulinemia can lead to severe and recurrent hypoglycemic episodes, which, if not adequately managed, can cause irreversible brain damage and long-term neurological sequelae.

Current treatment options for HI are limited and include medical management with drugs like diazoxide and octreotide, as well as surgical intervention (pancreatectomy) for medically unresponsive cases. However, these treatments have limitations, including lack of efficacy in certain genetic forms of HI and significant side effects. This unmet medical need has driven the search for novel therapeutic approaches, such as the development of **zavolosotine**.

Zavolosotine: A Selective Somatostatin Receptor Type 5 (SST5) Agonist

Zavolosotine is a small molecule designed to selectively activate the somatostatin receptor type 5 (SST5). Somatostatin is a natural hormone that inhibits the secretion of various other hormones, including insulin. There are five subtypes of somatostatin receptors (SSTR1-5), which are G-protein coupled receptors (GPCRs). In the pancreas, SST5 is predominantly expressed on β -cells and plays a crucial role in the negative regulation of insulin secretion. By selectively targeting SST5, **zavolosotine** was developed to mimic the natural inhibitory action of somatostatin on insulin release, thereby offering a potential therapeutic strategy for HI.

Mechanism of Action of Zavolosotine in Congenital Hyperinsulinism

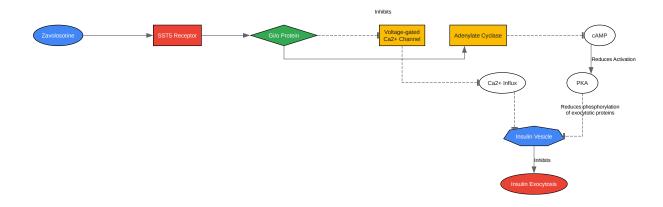
The primary mechanism of action of **zavolosotine** in congenital hyperinsulinism is the inhibition of insulin secretion from pancreatic β -cells through the activation of the SST5 receptor. A key therapeutic advantage of this mechanism is that it acts downstream of the common genetic defects that cause HI, such as mutations in the KATP channel. This suggests that



zavolosotine could be effective in a broad range of HI patients, regardless of their underlying genetic mutation.

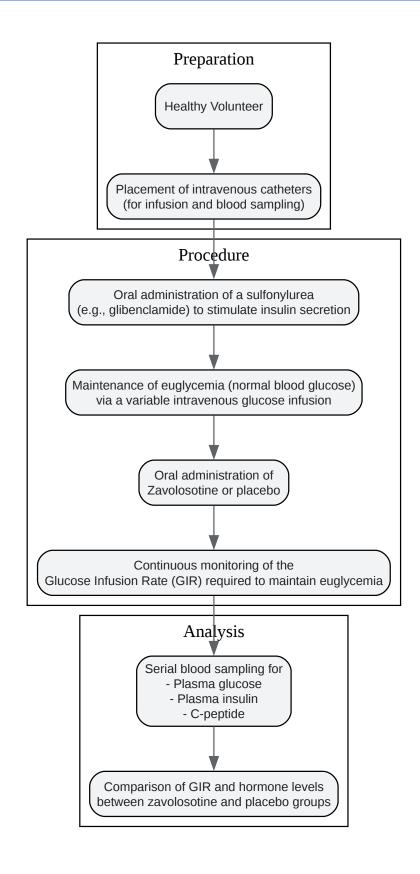
Signaling Pathway

Activation of the SST5 receptor by **zavolosotine** initiates an intracellular signaling cascade that ultimately leads to the suppression of insulin exocytosis. The SST5 receptor is coupled to inhibitory G-proteins (Gi/o).









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